tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate
Description
tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1, a methyl substituent at position 2 (with R-configuration), and a ketone group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of neurokinin-3 receptor antagonists and other bioactive molecules . Its stereochemistry (R-configuration at C2) is essential for its role in enantioselective reactions, influencing both reactivity and biological activity. Physical properties include its amorphous solid state, with IR spectroscopy confirming the presence of a carbonyl (C=O) stretch at 1693 cm⁻¹, consistent with the 3-oxo group .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
GZOHWMOHDHOZOR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=O)CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Protection and Ketone Formation
Starting Materials : The synthesis often begins with 2-methylpiperidine , which is converted into its carbamate derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP) .
Ketone Formation : The protected piperidine is then oxidized to form the 3-oxo derivative. This step can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Resolution : For the preparation of the (R)-enantiomer , optical resolution techniques may be employed. This involves the use of chiral acids or enzymes to separate the desired enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods scale up these laboratory procedures, utilizing large reactors to handle larger quantities. The process involves precise control of temperature, pressure, and reaction time to optimize yield and purity. Techniques such as flow chemistry can enhance heat and mass transfer, improving efficiency and reducing waste.
Reaction Conditions and Optimization
Temperature and Solvent Control
- Temperature : Reactions are typically carried out at low temperatures (0°C to 20°C) to control reaction rates and prevent unwanted side reactions.
- Solvents : Inert solvents like dichloromethane or toluene are used to minimize solvent interference and facilitate purification.
Catalysts and Coupling Agents
- Catalysts : DMAP is commonly used as a catalyst to enhance the efficiency of carbamate formation reactions.
- Coupling Agents : The choice of coupling agents can affect the yield and purity of the final product. Optimization may involve screening different agents and stoichiometric adjustments.
Analytical Techniques for Verification
NMR Spectroscopy
Mass Spectrometry
- ESI-MS or HRMS : Validates the molecular ion peaks, confirming the molecular weight and structure of the compound.
HPLC
- Reverse-Phase HPLC : Assesses purity using UV detection at wavelengths around 210–220 nm.
Data Tables
Table 1: Common Reagents and Conditions
| Reagent/Condition | Purpose |
|---|---|
| Di-tert-butyl dicarbonate (Boc2O) | Carbamate protection |
| Triethylamine or DMAP | Base for carbamate formation |
| Potassium permanganate or Chromium trioxide | Oxidizing agents for ketone formation |
| Chiral acids or enzymes | Optical resolution |
Table 2: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry (ESI-MS/HRMS) | Molecular weight and structure verification |
| HPLC | Purity assessment |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate with analogous compounds, focusing on structural features, molecular properties, and functional differences.
Key Observations:
Ring Size and Saturation: The target compound features a piperidine ring (6-membered), whereas Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate has a pyrrolidine ring (5-membered), which may alter conformational flexibility and binding interactions in pharmaceutical applications .
Substituent Effects: Replacement of the 3-oxo group with a cyano group (tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate) increases molecular polarity and may influence hydrogen-bonding capacity .
Stereochemical Considerations :
- The (R)-configuration in the target compound is critical for enantioselective synthesis, as demonstrated in its use to prepare triazole derivatives with specific biological activities . Racemic or S-configured analogs may exhibit reduced efficacy.
Research Findings and Functional Implications
Spectroscopic Comparisons:
- IR Spectroscopy : The target compound’s carbonyl stretch (1693 cm⁻¹) is shifted compared to Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (1641 cm⁻¹ in compound 1a, ), reflecting differences in ring strain and electron density .
- NMR Data: The tert-butyl group in the target compound produces a distinct singlet at ~1.4 ppm in ¹H NMR, a feature shared across tert-butyl carbamates but absent in ethyl or cyano-substituted analogs .
Biological Activity
tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHN\O
- Molecular Weight : 213.27 g/mol
- CAS Number : 181269-69-2
The structural configuration of this compound plays a crucial role in its biological activity, particularly in its interaction with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can function as both an inhibitor and an activator depending on the context:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is beneficial in therapeutic contexts, particularly in cancer treatment.
- Receptor Interaction : It modulates the activity of receptors and ion channels, influencing cellular signaling pathways that are critical for various physiological processes .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its efficacy was evaluated against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 | 0.75 | Induces apoptosis by affecting the G2/M phase |
| CEM | 0.70 | Inhibits tubulin polymerization |
| HeLa | 1.00 | Triggers cell cycle arrest |
These findings suggest that the compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Enzyme Studies
In addition to its anticancer properties, this compound has been employed in enzyme mechanism studies. It serves as a valuable tool for understanding protein-ligand interactions and enzyme kinetics, particularly in the context of drug design .
Case Studies
- Antiproliferative Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell growth with IC50 values ranging from 25 to 440 nM across different cancer types. This highlights the potential for these compounds in developing new cancer therapies .
- Mechanistic Insights : Another research focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications to the piperidine ring significantly affected their binding affinity and biological activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
